Molecular Weight Shift for MS Discrimination
Jasmine lactone-d2 exhibits a definitive +2.02 Da mass shift relative to unlabeled jasmine lactone (168.23 g/mol → 170.25 g/mol) due to the substitution of two hydrogen atoms with deuterium [1] . This mass difference is sufficient to provide baseline chromatographic separation or a distinct MS signal for the internal standard, even in complex biological or food matrices. In contrast, unlabeled jasmine lactone and closely related structural analogs (e.g., other δ-lactones) co-elute and exhibit overlapping isotopic envelopes that preclude unambiguous quantification without isotopic labeling [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 170.25 g/mol |
| Comparator Or Baseline | 168.23 g/mol (unlabeled jasmine lactone) |
| Quantified Difference | +2.02 g/mol (Δm/z = +2.02) |
| Conditions | Calculated from molecular formula C10H14D2O2 vs. C10H16O2 |
Why This Matters
This mass shift enables unambiguous detection and quantification of the target analyte via LC-MS or GC-MS, a capability that unlabeled analogues and non-isotopic surrogates cannot provide.
- [1] PubChem. Jasmine lactone (CID 5352626). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. View Source
